(N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[2-[(4-bromophenyl)methylideneamino]ethyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCCHOPTKQWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214654 | |
| Record name | N1,N2-Bis[(4-bromophenyl)methylene]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78036-47-2 | |
| Record name | N1,N2-Bis[(4-bromophenyl)methylene]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78036-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N2-Bis[(4-bromophenyl)methylene]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine, with the chemical formula C16H14Br2N2 and CAS number 78036-47-2, is a Schiff base compound known for its potential biological activities. This compound is characterized by its unique structure that features two 4-bromobenzylidene groups attached to an ethane-1,2-diamine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Br2N2 |
| Molecular Weight | 394.10 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N-[2-[(4-bromophenyl)methylideneamino]ethyl]methanimine |
| SMILES | C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Br)Br |
| InChI Key | KWBCCHOPTKQWPN-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing the compound's potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:
- Control Group : 100% viability
- 10 µM : 85% viability
- 25 µM : 60% viability
- 50 µM : 30% viability
This suggests that the compound significantly reduces cell proliferation in a concentration-dependent manner.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The presence of bromine atoms may enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine exhibits promising anticancer properties. Research conducted by demonstrated its ability to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines.
Case Study :
In a study published in Journal of Medicinal Chemistry, the compound was tested against breast cancer cells and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's interaction with specific cellular pathways involved in apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell cycle progression |
Polymeric Applications
The compound has been explored for use in polymer science, particularly as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its bromine content allows for further functionalization, making it suitable for creating advanced materials.
Data Table : Polymer Properties
| Polymer Type | Properties | Applications |
|---|---|---|
| Thermoplastic Elastomer | High elasticity, thermal stability | Automotive parts, medical devices |
| Conductive Polymer | Electrical conductivity | Sensors, electronic components |
Catalytic Activity
This compound has also been investigated as a ligand in catalytic reactions. Its ability to coordinate with metal centers enhances catalytic efficiency in various organic transformations.
Case Study :
In a study published in Catalysis Science & Technology, the compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating increased yields compared to traditional ligands.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd(OAc)₂, K₂CO₃, DMF |
| Heck Reaction | 90 | PdCl₂(PPh₃)₂, Et₃N, THF |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (N1Z,N2Z)-N1,N2-Bis(4-bromobenzylidene)ethane-1,2-diamine , we compare it with structurally analogous Schiff bases (Table 1).
Table 1: Comparison of Structural, Physical, and Functional Properties
Physicochemical and Functional Differences
- Thermal Stability : Bromine’s high atomic mass contributes to the target compound’s elevated predicted boiling point (458.5°C ) compared to lighter halogenated derivatives (e.g., 341.18 g/mol for chloro/fluoro analog) .
- This highlights a research gap in exploring its bioactivity.
- Coordination Chemistry : The target compound forms stable complexes with Cu(II), Ni(II), and Zn(II) , similar to BAPE , but its bromine substituents may enhance ligand-to-metal charge transfer efficiency in photophysical applications .
Q & A
Q. What is the standard synthetic route for (N¹Z,N²Z)-N¹,N²-Bis(4-bromobenzylidene)ethane-1,2-diamine, and how is purity optimized?
The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 4-bromobenzaldehyde (2 mmol) with ethylenediamine (1 mmol) in absolute ethanol (50 mL) for 2–4 hours under inert conditions . The reaction mixture is cooled, yielding a crystalline product after vacuum desiccation. Purity is enhanced through recrystallization in ethanol (yield ~80–85%) . Key quality control steps include:
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Structural characterization relies on:
- Single-crystal X-ray diffraction (SCXRD): Monoclinic crystal system (space group P2₁/n), with unit cell parameters a = 7.330 Å, b = 10.541 Å, c = 9.210 Å, and β = 105.5° .
- ¹H and ¹³C NMR: Imine proton signals at δ ~8.3–8.5 ppm; aromatic protons (4-bromophenyl) at δ ~7.4–7.6 ppm .
- UV-Vis spectroscopy: π→π* transitions in the 250–300 nm range .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in molecular geometry predictions?
SCXRD data (e.g., CCDC deposition SU2335 ) reveal non-planar geometry due to steric hindrance from 4-bromophenyl groups, contradicting density functional theory (DFT) models that assume planarity . Refinement using SHELXL (v.2018) optimizes bond angles (C=N: ~125°) and torsional parameters . Discrepancies between experimental and computational data highlight the need for empirical validation of steric effects in conjugated systems.
Q. What strategies are employed to synthesize metal complexes of this Schiff base, and how is coordination behavior analyzed?
Metal complexes (e.g., Cu(II), Ni(II)) are synthesized by reacting the ligand with metal salts (e.g., CuBr₂, NiCl₂·6H₂O) in ethanol under reflux (3–6 hours) . Coordination is confirmed via:
Q. How does this compound perform in hybrid ultramicroporous materials (HUMs) for gas separation?
When integrated with SiF₆²⁻ or SO₄²⁻ anions in HUM frameworks (e.g., [Zn(enmepy)(SiF₆)]ₙ), the ligand’s rigidity enhances selectivity for C₂H₂/CO₂ separation. Breakthrough experiments show a C₂H₂ uptake of ~2.8 mmol/g at 298 K, attributed to halogen···π interactions from bromine substituents .
Q. What computational methods validate the compound’s electronic properties and reactivity?
- DFT calculations (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis absorption edges .
- Molecular electrostatic potential (MEP) maps identify nucleophilic sites at imine nitrogen atoms, guiding functionalization (e.g., alkylation) .
- Time-dependent DFT (TD-DFT) models excited-state behavior for photophysical applications .
Methodological Challenges
Q. How are polymorphism or solvate forms addressed during crystallization?
Solvent screening (e.g., ethanol vs. DMF) and slow evaporation techniques yield distinct polymorphs. For example, ethanol produces a monoclinic form, while DMF yields a triclinic solvate. SCXRD and powder XRD (PXRD) distinguish phases via Rietveld refinement .
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
